Cas no 922052-89-9 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an ethyl and oxo group at the 1- and 2-positions, respectively, and a 3,5-dimethoxybenzamide moiety at the 6-position. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of electron-donating methoxy groups may enhance solubility and influence binding interactions in target systems. Its well-defined heterocyclic framework offers opportunities for further derivatization, making it a versatile building block for drug discovery and pharmacological research. The compound's purity and stability are critical for reproducible experimental outcomes.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide structure
922052-89-9 structure
Product Name:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
CAS No:922052-89-9
MF:C20H22N2O4
MW:354.399685382843
CID:5805232
PubChem ID:27639389
Update Time:2025-05-20

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-3,5-dimethoxy-
    • 922052-89-9
    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
    • AKOS002014104
    • AB01294795-01
    • F2266-0005
    • NCGC00291005-01
    • VU0490544-1
    • Inchi: 1S/C20H22N2O4/c1-4-22-18-7-6-15(9-13(18)5-8-19(22)23)21-20(24)14-10-16(25-2)12-17(11-14)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
    • InChI Key: PLMFPRSQSDFOAM-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2CC)(=O)C1=CC(OC)=CC(OC)=C1

Computed Properties

  • Exact Mass: 354.15795719g/mol
  • Monoisotopic Mass: 354.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Density: 1.229±0.06 g/cm3(Predicted)
  • Boiling Point: 542.8±50.0 °C(Predicted)
  • pka: 12.73±0.20(Predicted)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide Pricemore >>

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Additional information on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Research Briefing on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide (CAS: 922052-89-9)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide (CAS: 922052-89-9) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique quinoline and benzamide structural motifs, has been investigated for its potential therapeutic applications, particularly in the modulation of protein-protein interactions and enzymatic activities. Recent studies have explored its role as a selective inhibitor or modulator in various biological pathways, making it a promising candidate for drug development.

The synthesis and characterization of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide have been detailed in several recent publications. The compound is typically synthesized through multi-step organic reactions, starting from readily available precursors. Key steps often involve the formation of the tetrahydroquinoline core followed by amide coupling with 3,5-dimethoxybenzoic acid derivatives. Analytical techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography have been employed to confirm its structure and purity.

Recent pharmacological studies have focused on the compound's mechanism of action and its potential therapeutic targets. Preliminary in vitro assays have demonstrated its ability to selectively inhibit certain kinases and other enzymes involved in inflammatory and oncogenic pathways. For instance, one study reported its inhibitory activity against a specific kinase implicated in cancer cell proliferation, with IC50 values in the low micromolar range. These findings suggest that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide could serve as a lead compound for the development of novel anticancer agents.

In addition to its kinase inhibitory properties, this compound has also been evaluated for its potential in neurodegenerative diseases. Research indicates that it may modulate pathways associated with protein aggregation and neuroinflammation, which are hallmarks of conditions such as Alzheimer's and Parkinson's diseases. Animal models have shown promising results, with the compound demonstrating good blood-brain barrier penetration and favorable pharmacokinetic profiles. These attributes highlight its potential as a multifunctional therapeutic agent.

Despite these encouraging findings, challenges remain in the development of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide as a drug candidate. Issues such as metabolic stability, toxicity, and off-target effects need to be addressed through further optimization and preclinical studies. Current efforts are focused on structural modifications to enhance its selectivity and efficacy while minimizing adverse effects. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide (CAS: 922052-89-9) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. Ongoing research aims to elucidate its full pharmacological profile and explore its applications in various disease contexts. As the field advances, this compound may emerge as a key player in the development of next-generation therapeutics.

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